Cas no 2138171-09-0 (3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)

3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 2138171-09-0
- EN300-803636
- 3-amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
- 3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
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- Inchi: 1S/C8H8ClNO2S/c9-5-2-1-3-7-8(5)6(10)4-13(7,11)12/h1-3,6H,4,10H2
- InChI Key: YUUUNDYUVHZAPD-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1C(CS2(=O)=O)N
Computed Properties
- Exact Mass: 216.9964274g/mol
- Monoisotopic Mass: 216.9964274g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5Ų
- XLogP3: 0.5
3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803636-5.0g |
3-amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
2138171-09-0 | 95% | 5.0g |
$5179.0 | 2024-05-21 | |
Enamine | EN300-803636-1.0g |
3-amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
2138171-09-0 | 95% | 1.0g |
$1785.0 | 2024-05-21 | |
Enamine | EN300-803636-2.5g |
3-amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
2138171-09-0 | 95% | 2.5g |
$3501.0 | 2024-05-21 | |
Enamine | EN300-803636-10.0g |
3-amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
2138171-09-0 | 95% | 10.0g |
$7681.0 | 2024-05-21 | |
Enamine | EN300-803636-0.25g |
3-amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
2138171-09-0 | 95% | 0.25g |
$1642.0 | 2024-05-21 | |
Enamine | EN300-803636-0.5g |
3-amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
2138171-09-0 | 95% | 0.5g |
$1714.0 | 2024-05-21 | |
Enamine | EN300-803636-0.1g |
3-amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
2138171-09-0 | 95% | 0.1g |
$1572.0 | 2024-05-21 | |
Enamine | EN300-803636-0.05g |
3-amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
2138171-09-0 | 95% | 0.05g |
$1500.0 | 2024-05-21 |
3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione Related Literature
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on 3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Introduction to 3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione (CAS No. 2138171-09-0)
3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2138171-09-0, belongs to the benzothiophene class of molecules, which are known for their broad spectrum of pharmacological applications. The presence of both amino and chloro substituents in its structure imparts distinct reactivity and functionality, making it a valuable scaffold for drug discovery and development.
The molecular structure of 3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione consists of a benzothiophene core fused with a dihydro ring system, further functionalized by a carbonyl group at the 1-position and a chlorine atom at the 4-position. The amino group at the 3-position enhances its potential as a precursor for further derivatization, allowing for the introduction of additional pharmacophores that could modulate its biological effects. This structural complexity makes it an attractive candidate for investigating novel therapeutic pathways.
In recent years, there has been growing interest in benzothiophene derivatives due to their demonstrated efficacy in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The specific arrangement of substituents in 3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione suggests potential interactions with biological targets such as enzymes and receptors involved in disease mechanisms. For instance, studies have shown that benzothiophene-based compounds can inhibit key enzymes like kinases and cytochrome P450 enzymes, which are often implicated in cancer progression.
One of the most compelling aspects of this compound is its versatility as a building block for medicinal chemistry. The chlorine atom at the 4-position can be readily modified through nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, or thiols. Similarly, the amino group at the 3-position can undergo acylation or alkylation to enhance solubility or binding affinity. These modifications have opened up numerous possibilities for designing molecules with tailored pharmacological properties.
Recent research has also highlighted the importance of 3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione in the development of targeted therapies. Studies have demonstrated its ability to interact with specific protein targets by forming hydrogen bonds or hydrophobic interactions. For example, derivatives of this compound have been shown to disrupt protein-protein interactions critical for cancer cell proliferation. Additionally, its ability to cross cell membranes makes it a promising candidate for oral administration, which could improve patient compliance and reduce dosing frequency.
The synthesis of 3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale screenings for biological activity. The availability of this compound in pure form has facilitated its use in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
In addition to its pharmaceutical applications, 3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has shown promise in material science research. Its rigid heterocyclic core can serve as a template for designing polymers with specific electronic properties. For instance, conjugated polymers derived from benzothiophene units have been explored for their potential use in organic electronics such as light-emitting diodes (OLEDs) and photovoltaic cells. The presence of electron-withdrawing groups like the carbonyl and chloro substituents can modulate charge transport properties, making it an interesting candidate for optoelectronic applications.
The environmental impact of 3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is another area of consideration during its development and application. While this compound is not classified as hazardous or toxic under standard conditions, its reactivity with biological systems necessitates careful handling to prevent unintended side effects. Researchers are actively investigating green chemistry approaches to minimize waste and improve sustainability in its synthesis. These efforts align with broader trends in pharmaceutical research aimed at reducing environmental footprints while maintaining efficacy.
Future directions in the study of 3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione include exploring its role in precision medicine initiatives. By understanding how different patient populations metabolize this compound or respond to its derivatives, researchers can develop personalized treatment strategies that maximize therapeutic benefits while minimizing adverse effects。 Additionally, computational modeling techniques are being employed to predict how structural modifications will affect biological activity, allowing for more targeted design iterations.
In conclusion, 3-Amino--4-chloro--2, 3--dihydro--lamba6--benzothiophene--lamba 11--dione (CAS No.2138171090) is a versatile and promising compound with significant potential across multiple domains including pharmaceuticals、 materials science,and environmental chemistry。 Its unique structural features make it an ideal candidate for further investigation, offering opportunities to develop novel therapeutics、 advanced materials,and sustainable practices. As research continues to uncover new applications, this molecule is poised to play a crucial role in shaping future scientific advancements.
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